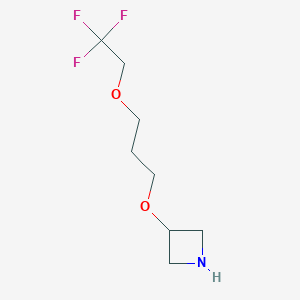
3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a trifluoroethoxypropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine typically involves multiple steps:
Preparation of 2,2,2-Trifluoroethanol: This is often the starting material, which is then converted into 2,2,2-trifluoroethoxypropyl bromide through a reaction with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Formation of Azetidine Ring: The azetidine ring can be synthesized by reacting 3-aminopropanol with a suitable halogenating agent to form 3-chloropropylamine, which is then cyclized to form azetidine.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between the azetidine and 2,2,2-trifluoroethoxypropyl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
化学反应分析
Types of Reactions
3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the trifluoroethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted azetidines and trifluoroethoxy derivatives.
科学研究应用
Chemistry
In chemistry, 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how these groups influence the interaction of molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
作用机制
The mechanism by which 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance these interactions by increasing the lipophilicity and binding affinity of the compound.
相似化合物的比较
Similar Compounds
3-(2,2,2-Trifluoroethoxy)azetidine: Lacks the propoxy group, making it less versatile in chemical reactions.
3-(3-(2,2,2-Trifluoroethoxy)propoxy)pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring, which may alter its chemical and biological properties.
3-(3-(2,2,2-Trifluoroethoxy)propoxy)morpholine: Contains a morpholine ring, potentially offering different pharmacokinetic properties.
Uniqueness
3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is unique due to the combination of the azetidine ring and the trifluoroethoxypropoxy group. This structure provides a balance of rigidity and flexibility, making it a valuable scaffold for drug design and materials science.
生物活性
3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features, particularly the trifluoromethyl group. This group is known to influence biological activity by enhancing lipophilicity and metabolic stability, making the compound a potential candidate for drug development. This article explores the biological activity of this compound, its mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₈H₁₃F₃NO
- Molecular Weight : 201.19 g/mol
The trifluoromethyl group contributes to its distinctive properties, affecting interactions with biological targets.
The biological activity of this compound largely depends on its interaction with specific molecular targets. Key mechanisms include:
- Hydrophobic Interactions : The trifluoromethyl group enhances hydrophobic interactions with lipid membranes and proteins.
- Binding Affinity : Increased lipophilicity may improve binding affinity to enzymes or receptors.
- Potential Pharmacophore : The compound may serve as a scaffold for designing new drugs targeting various biological pathways.
Biological Activity Overview
Research indicates that azetidine derivatives exhibit a wide range of biological activities, including:
- Antiviral Activity : Similar compounds have shown efficacy against viruses such as human coronavirus (EC₅₀ = 45 µM) and influenza A virus (EC₅₀ = 12 µM) .
- Antibacterial and Antifungal Properties : Azetidine derivatives have been evaluated for their antimicrobial effects, with some showing significant activity against various strains .
- Cytotoxicity : Studies have demonstrated that azetidine derivatives can inhibit cell proliferation in cancer cell lines, acting through mechanisms like tubulin inhibition .
Case Study 1: Antiviral Activity
A study on azetidinone derivatives found that certain compounds exhibited moderate inhibitory activity against human coronaviruses and influenza viruses. For example, a related azetidinone showed an EC₅₀ value of 12 µM against the H1N1 subtype . This suggests that this compound may also possess similar antiviral properties.
Case Study 2: Anticancer Activity
Research involving trisubstituted azetidin-2-one derivatives indicated significant anticancer activity against MCF-7 breast cancer cells. These compounds acted by inhibiting tubulin polymerization at the colchicine binding site . The structural modifications seen in these studies highlight the potential for this compound to be developed into effective anticancer agents.
Data Table: Biological Activities of Related Azetidine Compounds
属性
分子式 |
C8H14F3NO2 |
|---|---|
分子量 |
213.20 g/mol |
IUPAC 名称 |
3-[3-(2,2,2-trifluoroethoxy)propoxy]azetidine |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)6-13-2-1-3-14-7-4-12-5-7/h7,12H,1-6H2 |
InChI 键 |
WBSOGSQGOXNAHQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)OCCCOCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















